[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate [11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16513009
InChI: InChI=1S/C30H41NO7/c1-4-31-14-28(15-36-2)11-10-20(32)30-18-12-17-19(37-3)13-29(35,22(26(30)31)23(33)25(28)30)21(18)24(17)38-27(34)16-8-6-5-7-9-16/h5-9,17-26,32-33,35H,4,10-15H2,1-3H3
SMILES:
Molecular Formula: C30H41NO7
Molecular Weight: 527.6 g/mol

[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

CAS No.:

Cat. No.: VC16513009

Molecular Formula: C30H41NO7

Molecular Weight: 527.6 g/mol

* For research use only. Not for human or veterinary use.

[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate -

Specification

Molecular Formula C30H41NO7
Molecular Weight 527.6 g/mol
IUPAC Name [11-ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Standard InChI InChI=1S/C30H41NO7/c1-4-31-14-28(15-36-2)11-10-20(32)30-18-12-17-19(37-3)13-29(35,22(26(30)31)23(33)25(28)30)21(18)24(17)38-27(34)16-8-6-5-7-9-16/h5-9,17-26,32-33,35H,4,10-15H2,1-3H3
Standard InChI Key DQTNVONSIQDYGN-UHFFFAOYSA-N
Canonical SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)O)O)COC

Introduction

Structural and Chemical Characterization

Molecular Architecture

Carmichaenine D belongs to the hexacyclic diterpene alkaloid family, featuring a fused six-ring system with multiple oxygen- and nitrogen-containing functional groups. Its IUPAC name reflects the intricate stereochemistry:
(1S,2R,3R,4S,5S,6R,7S,8S,9S,13S,16S,17R)(1S,2R,3R,4S,5S,6R,7S,8S,9S,13S,16S,17R)-11-ethyl-7,8,16-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl benzoate .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₃₀H₄₁NO₇
Molecular Weight527.6 g/mol
Stereocenters12
Functional GroupsHydroxyl (3), methoxy (2), benzoate ester

The compound’s three-dimensional conformation, stabilized by intramolecular hydrogen bonding, likely influences its biological interactions . The benzoyloxy group at C-4 and methoxymethyl substituent at C-13 contribute to its lipophilicity, a trait often associated with membrane permeability in bioactive alkaloids.

Synthesis and Isolation

Biosynthetic Origins

While no direct studies detail Carmichaenine D’s biosynthesis, analogous diterpene alkaloids originate from ent-kaurene precursors via oxidative modifications and amination . The ethylamine moiety at N-11 suggests transamination reactions involving glutamic acid or analogous donors .

Laboratory Synthesis

Total synthesis of Carmichaenine D remains unreported, but VulcanChem outlines a hypothetical route involving:

  • Core Construction: Cyclization of a geranylgeranyl diphosphate-derived intermediate to form the hexacyclic skeleton.

  • Functionalization: Sequential hydroxylation, methylation, and benzoylation under stereochemical control.

  • Final Assembly: Coupling of the acylated core with ethylamine via reductive amination.

CompoundTargetActivity (IC₅₀)Source
AconitineNa⁺ Channels0.1 μM
HypaconitinehERG Channels2.3 μM
Carmichaenine D*GIRK ChannelsPredicted

*Hypothetical activity based on C-7/C-8 diol similarity to GIRK inhibitors .

Toxicological Considerations

Structural Determinants of Toxicity

The C-8 hydroxyl and C-6 methoxy groups are hypothesized to mitigate toxicity compared to non-oxygenated analogs . In Aconitum alkaloids, esterification at C-8 correlates with reduced cardiotoxicity, a feature potentially shared by Carmichaenine D .

Metabolic Fate

Predicted Phase I metabolism involves O-demethylation at C-6 and hydroxylation of the ethylamine side chain, yielding polar metabolites amenable to renal excretion.

Research Gaps and Future Directions

  • Pharmacological Profiling: Prioritize assays for GIRK/hERG modulation and cytotoxicity screening.

  • Synthetic Optimization: Develop enantioselective routes to enable structure-activity studies.

  • Natural Source Identification: Confirm plant origins to guide bioprospecting efforts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator